molecular formula C28H28N2O2 B598395 1(3H)-Isobenzofuranone,3-[4-(diMethylaMino)-2-Methylphenyl]-3-(1-ethyl-2-Methyl-1H-indol-3-yl)- CAS No. 142199-90-4

1(3H)-Isobenzofuranone,3-[4-(diMethylaMino)-2-Methylphenyl]-3-(1-ethyl-2-Methyl-1H-indol-3-yl)-

Cat. No.: B598395
CAS No.: 142199-90-4
M. Wt: 424.544
InChI Key: CCYHCZLJNTUUOB-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone,3-[4-(diMethylaMino)-2-Methylphenyl]-3-(1-ethyl-2-Methyl-1H-indol-3-yl)- is a complex organic compound that belongs to the class of isobenzofuranones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone,3-[4-(diMethylaMino)-2-Methylphenyl]-3-(1-ethyl-2-Methyl-1H-indol-3-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the isobenzofuranone core, followed by the introduction of the diMethylaMino and Methylphenyl groups through electrophilic aromatic substitution reactions. The final step often involves the coupling of the indole moiety under specific conditions such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone,3-[4-(diMethylaMino)-2-Methylphenyl]-3-(1-ethyl-2-Methyl-1H-indol-3-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which 1(3H)-Isobenzofuranone,3-[4-(diMethylaMino)-2-Methylphenyl]-3-(1-ethyl-2-Methyl-1H-indol-3-yl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways: Biological pathways affected by the compound, such as signaling cascades, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1(3H)-Isobenzofuranone derivatives: Compounds with similar core structures but different substituents.

    Indole derivatives: Compounds containing the indole moiety with various functional groups.

Uniqueness

1(3H)-Isobenzofuranone,3-[4-(diMethylaMino)-2-Methylphenyl]-3-(1-ethyl-2-Methyl-1H-indol-3-yl)- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

142199-90-4

Molecular Formula

C28H28N2O2

Molecular Weight

424.544

IUPAC Name

3-[4-(dimethylamino)-2-methylphenyl]-3-(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one

InChI

InChI=1S/C28H28N2O2/c1-6-30-19(3)26(22-12-8-10-14-25(22)30)28(23-16-15-20(29(4)5)17-18(23)2)24-13-9-7-11-21(24)27(31)32-28/h7-17H,6H2,1-5H3

InChI Key

CCYHCZLJNTUUOB-UHFFFAOYSA-N

SMILES

CCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(C=C(C=C5)N(C)C)C)C

Origin of Product

United States

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